
Anticancer agent 194
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 194 is a synthetic compound known for its potential in cancer treatment. It is characterized by its molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound has shown promise in preclinical studies for its ability to induce cell death in cancer cells, making it a candidate for further research and development in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 194 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce specific functional groups that enhance its anticancer properties.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound in large quantities, making it suitable for further development and clinical trials.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 194 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives with different functional groups.
Scientific Research Applications
Anticancer agent 194 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Industry: It is used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 194 involves the induction of ferroptosis and autophagy in cancer cells . Ferroptosis is a form of programmed cell death characterized by the accumulation of reactive oxygen species and lipid peroxidation. Autophagy is a cellular process that involves the degradation of damaged organelles and proteins. This compound triggers these processes by increasing the levels of reactive oxygen species and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from oxidative damage .
Comparison with Similar Compounds
- Quinoline-chalcone hybrids
- Nitrogen-containing heterocycles (e.g., pyrrole, pyrrolidine, pyridine)
Properties
Molecular Formula |
C12H16ClN3O2 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
N-(2-chloroethyl)-6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-9-2-3-11-10(8-9)14-6-7-16(11)12(17)15-5-4-13/h2-3,8,14H,4-7H2,1H3,(H,15,17) |
InChI Key |
NNIROXLOWVWZQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCN2)C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


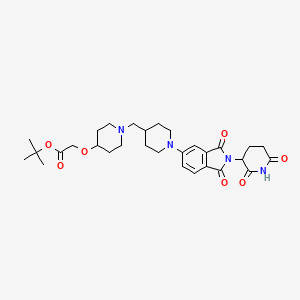
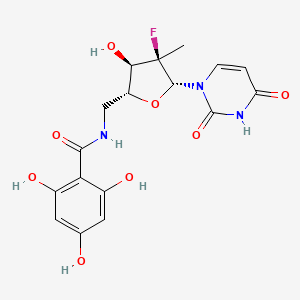
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
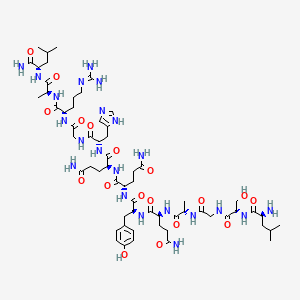
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
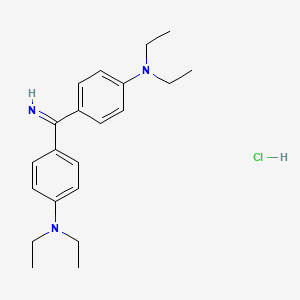
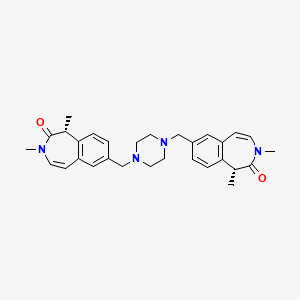
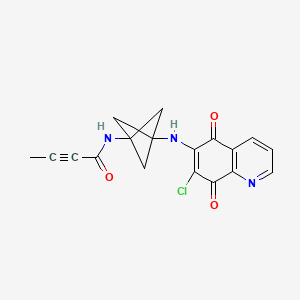
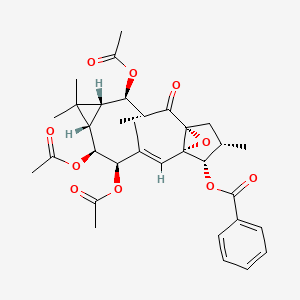
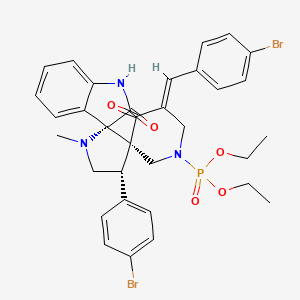

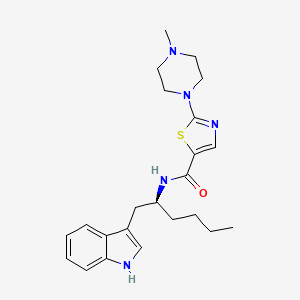
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
